1-(2-Amino-3-methylsulfanylpropanoyl)pyrrolidine-3-carboxylic acid;hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

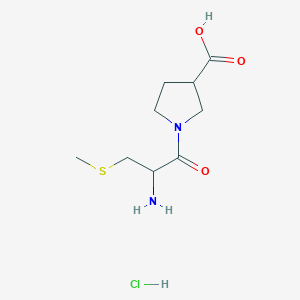

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(2-amino-3-methylsulfanylpropanoyl)pyrrolidine-3-carboxylic acid; hydrochloride . Breaking down the nomenclature:

- Pyrrolidine-3-carboxylic acid denotes a five-membered saturated ring (pyrrolidine) with a carboxylic acid group at position 3.

- 1-(2-amino-3-methylsulfanylpropanoyl) specifies an amide substituent at position 1 of the pyrrolidine ring, derived from 2-amino-3-methylsulfanylpropanoic acid.

- Hydrochloride indicates the presence of a hydrochloric acid salt, likely protonating the amino group.

The structural formula (Figure 1) consists of a pyrrolidine backbone with:

- A carboxylic acid group (-COOH) at carbon 3.

- An amide-linked 2-amino-3-methylsulfanylpropanoyl moiety at carbon 1.

- A protonated amino group (-NH3+) forming a hydrochloride salt.

The SMILES notation for the free base (excluding the hydrochloride counterion) is C1CNCC1C(=O)NC(C(S)C)C(=O)O, reflecting the connectivity of atoms.

Alternative Naming Conventions and Registry Identifiers

This compound is cataloged under multiple aliases and registry numbers:

- CAS Registry Number : 2416236-06-9.

- Synonyms :

- 1-(2-Amino-3-(methylthio)propanoyl)pyrrolidine-3-carboxylic acid hydrochloride

- 3-Pyrrolidinecarboxylic acid, 1-[(2-amino-3-methylthiopropanoyl)]-, hydrochloride (9CI)

Related derivatives, such as 1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid (PubChem CID: 2550), share structural motifs but differ in substituent positions. For example, the CID 2550 compound features a methyl group at the sulfanyl moiety and a carboxylic acid at pyrrolidine-2 instead of position-3.

Molecular Formula and Weight Analysis

The molecular formula C9H17ClN2O3S encapsulates:

- 9 carbon atoms (C9)

- 17 hydrogen atoms (H17)

- 1 chlorine atom (Cl)

- 2 nitrogen atoms (N2)

- 3 oxygen atoms (O3)

- 1 sulfur atom (S)

Molecular weight calculation :

| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 9 | 12.011 | 108.099 |

| H | 17 | 1.008 | 17.136 |

| Cl | 1 | 35.45 | 35.45 |

| N | 2 | 14.007 | 28.014 |

| O | 3 | 15.999 | 47.997 |

| S | 1 | 32.065 | 32.065 |

| Total | 268.761 |

This matches the experimentally reported molecular weight of 268.76 g/mol , confirming computational accuracy. The chlorine atom contributes 13.2% of the total mass, while sulfur accounts for 11.9%, reflecting the compound’s heteroatom-rich composition.

The molecular formula distinguishes it from structurally similar compounds, such as ethyl DL-prolylglycinate hydrochloride (C9H17ClN2O3), which lacks the sulfur atom, and ellagic acid (C14H6O8), a polyphenol with divergent functional groups.

Properties

IUPAC Name |

1-(2-amino-3-methylsulfanylpropanoyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3S.ClH/c1-15-5-7(10)8(12)11-3-2-6(4-11)9(13)14;/h6-7H,2-5,10H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZAELQMZAMZIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(C(=O)N1CCC(C1)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Amino-3-methylsulfanylpropanoyl)pyrrolidine-3-carboxylic acid;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrolidine ring followed by the introduction of the amino and methylsulfanyl groups. The reaction conditions often involve the use of catalysts and specific reagents to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these reactions for scale-up, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-(2-Amino-3-methylsulfanylpropanoyl)pyrrolidine-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.

Hydrolysis: Acidic or basic conditions can hydrolyze the compound, breaking it down into its constituent parts

Scientific Research Applications

Pharmaceutical Applications

-

Antioxidant Properties

- This compound exhibits antioxidant activity, which is crucial in preventing oxidative stress-related diseases. Studies have shown that compounds with similar structures can scavenge free radicals effectively, potentially reducing the risk of chronic diseases such as cancer and cardiovascular disorders.

-

Neuroprotective Effects

- Research indicates that derivatives of pyrrolidine compounds may offer neuroprotective benefits. For instance, a study highlighted the role of pyrrolidine analogs in protecting neuronal cells from apoptosis induced by oxidative stress . The specific mechanism involves modulation of signaling pathways associated with cell survival.

- Antimicrobial Activity

The biological activity of 1-(2-Amino-3-methylsulfanylpropanoyl)pyrrolidine-3-carboxylic acid; hydrochloride has been evaluated in various studies:

Case Studies

-

Case Study: Neuroprotection

- In a controlled laboratory setting, the compound was administered to neuronal cell cultures subjected to oxidative stress. Results indicated a marked decrease in cell death compared to untreated controls, suggesting its potential as a neuroprotective agent.

-

Case Study: Antimicrobial Testing

- A series of antimicrobial tests were conducted using this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, warranting further exploration into its therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-methylsulfanylpropanoyl)pyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1 1-Aminocyclobutane[11C]carboxylic Acid (ACBC)

- Structure: Cyclobutane ring substituted with amino and carboxylic acid groups.

- Key Differences :

- Functional Comparison: ACBC exhibits tumor-selective uptake in preclinical models due to amino acid transporter affinity, whereas the target compound’s methylsulfanyl group may enhance lipophilicity and alter metabolic stability .

2.1.2 Articaine Acid Hydrochloride (Impurity B(EP))

- Structure: Thiophene-2-carboxylic acid derivative with a propylamino-propanoyl substituent.

- Key Differences: Replaces pyrrolidine with a thiophene aromatic ring. Contains a propylamino group instead of a methylsulfanyl substituent .

- Functional Comparison :

2.1.3 1-(1-Methyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid hydrochloride

- Structure : Pyrrolidine-3-carboxylic acid with a methylimidazole substituent.

- Key Differences: Substitutes the amino-methylsulfanylpropanoyl group with a methylimidazole ring. The imidazole group introduces basicity and hydrogen-bonding capacity .

- Functional Comparison :

Physicochemical and Pharmacokinetic Properties

Biological Activity

1-(2-Amino-3-methylsulfanylpropanoyl)pyrrolidine-3-carboxylic acid; hydrochloride, also known as a pyrrolidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that includes a pyrrolidine ring and a carboxylic acid functional group, which are pivotal in influencing its pharmacological properties.

Chemical Structure and Properties

The chemical structure of 1-(2-Amino-3-methylsulfanylpropanoyl)pyrrolidine-3-carboxylic acid is defined by the following molecular formula:

- Molecular Formula : C₈H₁₄N₂O₂S

- Molecular Weight : 186.27 g/mol

The compound features a pyrrolidine ring, an amino group, and a carboxylic acid, which contribute to its biological activity.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. Specifically, it may act as an inhibitor of certain enzymes or receptors involved in metabolic pathways. The presence of the methylsulfanyl group is believed to enhance its binding affinity and selectivity towards these targets.

Antioxidant Properties

Studies have demonstrated that 1-(2-Amino-3-methylsulfanylpropanoyl)pyrrolidine-3-carboxylic acid exhibits significant antioxidant activity. This is crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Neuroprotective Effects

Recent findings suggest that this compound may possess neuroprotective properties. It has been shown to mitigate neuronal cell death in vitro models exposed to neurotoxic agents. The mechanism likely involves the modulation of intracellular signaling pathways that regulate apoptosis.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various tissue models. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Case Study: Neuroprotection in In Vitro Models

In a controlled study, neuronal cell cultures treated with 1-(2-Amino-3-methylsulfanylpropanoyl)pyrrolidine-3-carboxylic acid showed a marked decrease in cell death when exposed to glutamate-induced toxicity. The study indicated that the compound's neuroprotective effect was dose-dependent, with higher concentrations yielding better protective outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.